molecular formula C8H8BrFOZn B14879050 (2-Ethoxy-3-fluorophenyl)Zinc bromide

(2-Ethoxy-3-fluorophenyl)Zinc bromide

Cat. No.: B14879050
M. Wt: 284.4 g/mol
InChI Key: MYSXALHHYDEYJU-UHFFFAOYSA-M
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Description

(2-ethoxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-ethoxy-3-fluorophenyl)zinc bromide typically involves the reaction of 2-ethoxy-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

2-ethoxy-3-fluorobromobenzene+Zn(2-ethoxy-3-fluorophenyl)zinc bromide\text{2-ethoxy-3-fluorobromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-ethoxy-3-fluorobromobenzene+Zn→(2-ethoxy-3-fluorophenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-3-fluorophenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a halide or pseudohalide as the electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.

    Grignard Reactions: Although less common, this compound can also react with carbonyl compounds to form alcohols.

Major Products

The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry

In chemistry, (2-ethoxy-3-fluorophenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular architectures.

Biology and Medicine

While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. These compounds may serve as intermediates in the development of new drugs or as probes in biochemical research.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its reactivity and selectivity make it a valuable reagent in large-scale organic synthesis.

Mechanism of Action

The mechanism of action of (2-ethoxy-3-fluorophenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reaction to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-2-oxo-ethyl)zinc bromide
  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (2-ethoxy-5-methoxyphenyl)zinc bromide

Uniqueness

Compared to similar compounds, (2-ethoxy-3-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom, which can influence the electronic properties of the compound. This can lead to different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C8H8BrFOZn

Molecular Weight

284.4 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-2-fluorobenzene-6-ide

InChI

InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

MYSXALHHYDEYJU-UHFFFAOYSA-M

Canonical SMILES

CCOC1=[C-]C=CC=C1F.[Zn+]Br

Origin of Product

United States

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